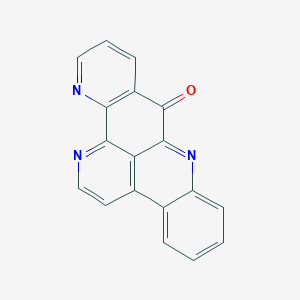
Ascididemin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ascididemin can be viewed as a fused phenanthroline with quinoline; from the Mediterranean ascidian Cystodytes dellechiajei.
科学的研究の応用
Ascididemin is a marine alkaloid that has been isolated from several species of ascidians, including the genera Didemnum and Eudistoma . It has garnered significant attention due to its diverse range of biological activities, particularly its anti-tumor properties . Research indicates that this compound exhibits antibacterial, antifungal, and antifouling activities .
Antimicrobial and Antifouling Activities
This compound has demonstrated antibacterial and antifungal properties . These attributes suggest its potential application in developing novel antimicrobial agents. Additionally, its antifouling activity indicates its usefulness in preventing the accumulation of unwanted organisms on submerged surfaces, which could be valuable in marine industries .
Antitumor Potential
This compound's most notable application lies in its anti-tumor capabilities . Studies have shown significant cytotoxic effects of this compound on different types of cancer cells . It disrupts citrate metabolism by inhibiting ATP-citrate lyase, an enzyme crucial for cholesterol and fatty acid synthesis . Moreover, virtual screening models have identified this compound as having superior binding properties, suggesting its potential as a candidate for targeted cancer therapy .
Applications in Drug Discovery
This compound and its analogues are considered lead compounds for developing agents against various diseases, including bacterial, fungal, viral, protozoal, malarial, tuberculosis, inflammatory, diabetic, immunomodulatory, and neurological diseases . Its structure and bioactivities make it a valuable molecule in drug discovery research .
Use in Chemical Synthesis
Analytical Techniques
化学反応の分析
Anionic Cascade Ring Closure
A convergent synthesis approach employs an anionic cascade reaction to form the polycyclic core :
Alkyne-Based Building Blocks
Another strategy utilizes Sonogashira coupling to assemble alkyne precursors :
-
Building Blocks : Designed as Brønsted acid-responsive units for tandem annulation.
-
Scalability : Alkyne precursors are accessible on multigram scales, enabling synthesis of this compound and analogs like bromoleptoclinidinone .
Reaction Mechanism
This compound’s cytotoxicity arises from reactive oxygen species (ROS) generation, mediated by its iminoquinone moiety:
-
DNA Cleavage : Concentration-dependent DNA cleavage occurs in vitro, requiring dithiothreitol (DTT) for maximal activity .
-
ROS Generation : The iminoquinone ring undergoes direct reduction, producing ROS without requiring metal ions .
-
Antioxidant Sensitivity : Antioxidants (e.g., catalase, superoxide dismutase) protect against DNA damage and cellular toxicity, confirming ROS involvement .
Structural Features
| Feature | Role in Reactivity |
|---|---|
| Iminoquinone ring | Directly generates ROS |
| Double N-bay region | Facilitates electron transfer |
| Phenanthroline moiety | Potential metal-binding site |
Spectral and Analytical Data
Key spectroscopic data from synthetic routes support structural characterization:
NMR Data
| Parameter | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | 9.28 (d, J=5.6), 8.02 (ddd) | 181.9 (C=O), 159.7 (aromatic carbons) |
| Bipyridine Intermediate | 8.91 (d, J=5.0), 7.21–7.35 (m) | 159.7 (aromatic carbons), 2.36 (CH₃) |
(Data adapted from synthetic procedures )
Reaction Conditions
特性
CAS番号 |
114622-04-7 |
|---|---|
分子式 |
C18H9N3O |
分子量 |
283.3 g/mol |
IUPAC名 |
2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14(19),15,17-decaen-20-one |
InChI |
InChI=1S/C18H9N3O/c22-18-12-5-3-8-19-15(12)16-14-11(7-9-20-16)10-4-1-2-6-13(10)21-17(14)18/h1-9H |
InChIキー |
BTAIBIXHXSXUFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |
外観 |
Solid powder |
Key on ui other cas no. |
114622-04-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ascididemin; Leptoclinidinone; NSC 675670; NSC-675670; NSC675670; CRL 8274; CRL-8274; CRL8274. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















